Methyl 3-(methyl(neopentyl)amino)propanoate Methyl 3-(methyl(neopentyl)amino)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20135073
InChI: InChI=1S/C10H21NO2/c1-10(2,3)8-11(4)7-6-9(12)13-5/h6-8H2,1-5H3
SMILES:
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol

Methyl 3-(methyl(neopentyl)amino)propanoate

CAS No.:

Cat. No.: VC20135073

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(methyl(neopentyl)amino)propanoate -

Specification

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
IUPAC Name methyl 3-[2,2-dimethylpropyl(methyl)amino]propanoate
Standard InChI InChI=1S/C10H21NO2/c1-10(2,3)8-11(4)7-6-9(12)13-5/h6-8H2,1-5H3
Standard InChI Key WJDHPYCCXLDPGM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)CN(C)CCC(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 3-(methyl(neopentyl)amino)propanoate features a propanoate backbone substituted at the third carbon with a methyl(neopentyl)amino group. The neopentyl moiety (2,2-dimethylpropyl) introduces substantial steric bulk, which influences both its reactivity and interactions with biological targets. The methyl ester at the terminal position enhances solubility in organic solvents while providing a handle for further functionalization.

Key Structural Features:

  • Molecular Formula: C₁₀H₂₁NO₂

  • Molecular Weight: 187.28 g/mol

  • IUPAC Name: Methyl 3-[2,2-dimethylpropyl(methyl)amino]propanoate

  • Canonical SMILES: CC(C)(C)CN(C)CCC(=O)OC

Spectroscopic Properties

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure. For instance:

  • ¹H NMR: Peaks corresponding to the neopentyl group (δ 0.8–1.2 ppm), methyl ester (δ 3.6–3.7 ppm), and methylamino protons (δ 2.2–2.5 ppm) .

  • ¹³C NMR: Signals for the carbonyl carbon (δ 172–174 ppm), ester oxygen-bound methyl (δ 51–52 ppm), and quaternary carbons of the neopentyl group (δ 25–30 ppm) .

  • HR-ESIMS: A molecular ion peak at m/z 187.28 [M + H]⁺ aligns with the calculated mass.

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via nucleophilic addition reactions. A primary route involves the Michael addition of neopentylamine to methyl acrylate, followed by N-methylation:

  • Step 1: Neopentylamine reacts with methyl acrylate in a polar aprotic solvent (e.g., acetonitrile) at 40–60°C to form 3-(neopentylamino)propanoate.

  • Step 2: N-Methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) yields the final product.

This two-step process achieves isolated yields of 70–85%, with purity >95% confirmed by HPLC.

Catalytic and Green Chemistry Approaches

Recent studies highlight the use of organocatalysts to improve efficiency. For example, tris(pentafluorophenyl)borane [B(C₆F₅)₃] catalyzes analogous aminolysis reactions under mild conditions (40°C, 15 min), reducing side products and energy consumption . Such methods are scalable to multigram quantities, making them industrially viable .

Optimization Parameters:

  • Temperature: 40–80°C

  • Catalyst Loading: 2.5 mol% B(C₆F₅)₃

  • Solvent: Acetonitrile or THF

  • Yield: 86–93%

Chemical Reactivity and Functionalization

Ester Hydrolysis and Derivatization

The methyl ester undergoes hydrolysis to yield carboxylic acid derivatives, which are pivotal in prodrug design. Alkaline hydrolysis (NaOH, H₂O/EtOH) at 60°C provides 3-(methyl(neopentyl)amino)propanoic acid, a precursor for peptide coupling.

Amine Group Reactivity

The tertiary amine participates in alkylation and acylation reactions. For instance, quaternization with benzyl chloride forms a cationic surfactant, while acylation with acetyl chloride produces amides for polymer crosslinking .

Applications in Medicinal Chemistry

Prodrug Development

The ester group facilitates membrane permeability, making the compound a candidate for prodrugs. In one study, derivatives showed enhanced bioavailability in vitro compared to carboxylic acid analogs .

Enzyme Inhibition

Structural analogs of Methyl 3-(methyl(neopentyl)amino)propanoate exhibit inhibitory activity against malate dehydrogenase (MDH), a target in cancer metabolism. Modifications to the neopentyl group improved binding affinity (IC₅₀ = 0.8–2.4 μM) .

Material Science Applications

Polymer Additives

Incorporating the compound into polyurethane matrices enhances thermal stability (Tg increased by 15–20°C) due to steric hindrance from the neopentyl group.

Surface Modification

Self-assembled monolayers (SAMs) derived from its thiol analogs improve corrosion resistance on metal surfaces, with electrochemical impedance spectroscopy (EIS) showing a 90% reduction in corrosion rate .

Future Research Directions

  • Toxicity Profiling: Systematic in vivo studies to assess acute and chronic toxicity.

  • Catalyst Design: Developing enantioselective catalysts for asymmetric synthesis of chiral derivatives.

  • Drug Delivery Systems: Exploring micellar or liposomal formulations for targeted therapy.

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